N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound with a complex structure, reflecting its multi-functional group presence. It holds potential significance in various scientific and industrial fields due to its unique chemical characteristics and reactivity profile.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The interaction of this compound with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, which can have downstream effects on processes such as DNA replication and cell division.
Result of Action
The result of the compound’s action on CDK2 is a disruption of the cell cycle . This disruption can lead to a halt in cell proliferation and potentially induce cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the preparation of the 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline core.
Sulfamoylation: : This intermediate undergoes sulfamoylation with a suitable sulfamoyl chloride to introduce the sulfonamide group.
Amidation: : Finally, the incorporation of the isobutyramide moiety is achieved through an amidation reaction.
The reaction conditions often require carefully controlled temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques like crystallization or chromatography to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the sulfonamide group or the isobutyramide, yielding amines or alcohols.
Substitution: : Various substitution reactions can occur, particularly on the phenyl ring, allowing for functional group modifications.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromic acid under acidic conditions.
Reduction: : Typical reducing agents are lithium aluminium hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like alkyl halides, halogenating agents, or Grignard reagents.
Major Products Formed
Oxidation Products: : Aldehyde or carboxylic acid derivatives.
Reduction Products: : Corresponding amines or alcohols.
Substitution Products: : Derivatives with modified functional groups on the phenyl ring.
Scientific Research Applications
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide has diverse applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals or as a precursor for advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
N-(4-(N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
Uniqueness
Compared to these similar compounds, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide boasts a unique isobutyramide moiety, which can confer distinct chemical properties, reactivity, and potentially different biological activity or industrial utility. Its unique structure enables specific applications that its analogs may not fulfill as effectively.
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Properties
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16(2)22(26)23-18-8-10-20(11-9-18)30(27,28)24-19-7-6-17-5-4-12-25(13-14-29-3)21(17)15-19/h6-11,15-16,24H,4-5,12-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWTVOSASIGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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